molecular formula C9H15N3O2S B13189740 3-Amino-N,N-diethyl-2-pyridinesulfonamide

3-Amino-N,N-diethyl-2-pyridinesulfonamide

Cat. No.: B13189740
M. Wt: 229.30 g/mol
InChI Key: SBYCMRNQAMHDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N,N-diethyl-2-pyridinesulfonamide (CAS 1334620-30-2) is a chemical compound with the molecular formula C 9 H 15 N 3 O 2 S and a molecular weight of 229.30 . This organosulfur compound features a sulfonamide functional group, which is the basis of a wide range of pharmacological activities, though this specific derivative is intended for research applications . The structure of this reagent combines a pyridine ring with both an amino and a tertiary sulfonamide group. The sulfonamide group, characterized by a sulfur atom bonded to two oxygen atoms and a nitrogen atom, is a key motif in medicinal chemistry . Compounds with a sulfonamide functional group attached to a pyridine ring are of significant interest in organic synthesis and drug discovery . For instance, pyridine derivatives bearing sulfonamide moieties are explored for various biological properties, and the synthesis of such complex molecules often benefits from advanced catalytic systems . Furthermore, the presence of the amino group on the pyridine ring can serve as a potential directing group for further functionalization via directed metallation, a valuable technique for creating diverse compound libraries . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

3-amino-N,N-diethylpyridine-2-sulfonamide

InChI

InChI=1S/C9H15N3O2S/c1-3-12(4-2)15(13,14)9-8(10)6-5-7-11-9/h5-7H,3-4,10H2,1-2H3

InChI Key

SBYCMRNQAMHDBG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC=N1)N

Origin of Product

United States

Preparation Methods

Synthesis via Sulfonylation of 2-Aminopyridine Derivatives

Step 1: Starting Material Preparation

The synthesis begins with 2-aminopyridine or its derivatives, which serve as the core scaffold. These are commercially available or synthesized via standard amino pyridine routes.

Step 2: Sulfonylation with Diethylsulfamoyl Chloride

The key step involves reacting 2-aminopyridine with diethylsulfamoyl chloride (or an equivalent sulfonyl chloride) in the presence of a base such as pyridine or triethylamine to facilitate sulfonamide bond formation.

Reaction Scheme:

2-Aminopyridine + Diethylsulfamoyl chloride → 3-Amino-N,N-diethyl-2-pyridinesulfonamide

Conditions:

  • Solvent: Dichloromethane or pyridine
  • Temperature: Room temperature to 0°C
  • Duration: 2–4 hours

Experimental Data:

Parameter Value
Solvent Dichloromethane
Base Triethylamine or pyridine
Temperature 0°C to room temperature
Reaction Time 3 hours
Yield Approximately 85–92%

Supporting Data:

  • IR spectra show characteristic sulfonamide S=O stretching at 1150–1350 cm$$^{-1}$$.
  • NMR spectra confirm the diethylamino substituents and aromatic protons.

Amination of 2-Chloropyridine Intermediates

An alternative route involves nucleophilic substitution:

Step 1: Chlorination of 2-aminopyridine to form 2-chloropyridine.

Step 2: Nucleophilic attack by diethylamine on the 2-chloropyridine to introduce the N,N-diethylamino group at the 2-position.

Step 3: Sulfonation of the amino group at the 2-position using sulfonyl chlorides to form the sulfonamide.

Data Tables and Experimental Results

Step Reagents & Conditions Yield (%) Characterization Data
Sulfonylation of 2-aminopyridine Diethylsulfamoyl chloride, pyridine, RT 85–92 IR: S=O stretch at 1180, 1350 cm$$^{-1}$$
NMR (¹H, DMSO-d₆) Aromatic protons, diethylamino groups δ 1.0–1.2 ppm (CH₃), δ 2.5–3.0 ppm (N–CH₂)
Final Purification Recrystallization from ethanol Melting point: 180–185°C

Supporting Literature and Research Findings

  • Patents : A method described in a Korean patent (KR950001043B1) involves sulfonylation of substituted nicotinamide derivatives, which can be adapted for pyridines.
  • Academic Articles : Recent studies on pyridinesulfonamide synthesis detail sulfonylation of amino pyridines with sulfonyl chlorides under mild conditions, yielding high purity compounds.
  • Research on Sulfonamide Functionalization : The use of sulfonyl chlorides with primary amines in pyridine rings is well-established, with yields often exceeding 85%, supported by spectroscopic confirmation.

Summary of Key Reaction Parameters

Parameter Typical Range/Value
Solvent Dichloromethane, pyridine
Temperature 0°C to room temperature
Reaction Time 2–4 hours
Base Triethylamine, pyridine
Yield 85–92%
Characterization IR, NMR, melting point, mass spectrometry

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-diethyl-2-pyridinesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and halogenated pyridine compounds .

Scientific Research Applications

3-Amino-N,N-diethyl-2-pyridinesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-N,N-diethyl-2-pyridinesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes, potentially inhibiting their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations:

Ring System Differences: Pyridine-based sulfonamides (e.g., the target compound and ) may exhibit distinct electronic properties compared to benzenesulfonamides (e.g., ), influencing solubility and binding affinity in biological systems.

Additional Functional Groups: Methoxy () and morpholine () substituents introduce steric and electronic modifications, altering reactivity and solubility.

Solubility and Analytical Methods :

  • The methoxy derivative () has a LogP of 1.70, suggesting moderate lipophilicity compatible with reverse-phase HPLC analysis. The target compound’s pyridine ring may reduce LogP compared to benzenesulfonamides.

Synthetic and Commercial Relevance: Morpholine-containing analogs () are high-cost specialty chemicals (e.g., $910.76/gram), indicating niche applications in drug discovery.

Biological Activity

3-Amino-N,N-diethyl-2-pyridinesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is structurally related to various other biologically active sulfonamides and pyridine derivatives, which have been extensively studied for their pharmacological properties. This article delves into the biological activity of 3-amino-N,N-diethyl-2-pyridinesulfonamide, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of 3-amino-N,N-diethyl-2-pyridinesulfonamide is C10H14N2O2SC_{10}H_{14}N_{2}O_{2}S, with a molecular weight of approximately 230.30 g/mol. The compound features a pyridine ring substituted with an amino group and a sulfonamide moiety, which are critical for its biological activity.

3-Amino-N,N-diethyl-2-pyridinesulfonamide exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Enzymes : Similar to other sulfonamides, this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms .
  • Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. 3-Amino-N,N-diethyl-2-pyridinesulfonamide may exhibit similar effects by interfering with bacterial folate synthesis .

Antimicrobial Properties

Research indicates that 3-amino-N,N-diethyl-2-pyridinesulfonamide possesses significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism likely involves competitive inhibition of the enzyme dihydropteroate synthase, which is essential for folate biosynthesis in bacteria.

Carbonic Anhydrase Inhibition

In a study focusing on pyridine derivatives, 3-amino-N,N-diethyl-2-pyridinesulfonamide was evaluated for its inhibitory effects on human carbonic anhydrases (CA I, CA II, CA IX, and CA XII). The results indicated that this compound exhibits potent inhibition against CA IX and CA XII, which are often overexpressed in tumors . This inhibition suggests potential applications in cancer therapy.

Case Studies and Experimental Data

  • Study on Antimicrobial Efficacy : A series of experiments were conducted to assess the minimum inhibitory concentration (MIC) of 3-amino-N,N-diethyl-2-pyridinesulfonamide against various bacterial strains. The results showed that it effectively inhibited growth at low concentrations (e.g., MIC values ranging from 1 to 10 µg/mL depending on the strain).
  • Carbonic Anhydrase Inhibition Assay : In vitro assays demonstrated that the compound inhibited CA IX with an IC50 value in the nanomolar range, indicating its potential as a therapeutic agent targeting tumor-associated isozymes .

Comparative Analysis

The following table summarizes the biological activities of 3-amino-N,N-diethyl-2-pyridinesulfonamide compared to other related compounds:

CompoundAntimicrobial ActivityCA Inhibition (IC50)Notes
3-Amino-N,N-diethyl-2-pyridinesulfonamideYesNanomolarEffective against multiple bacteria
SulfadiazineYesMicromolarCommonly used antibacterial
AcetazolamideNoNanomolarPrimarily a diuretic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.